8-Prenylgenistein
8-Prenylgenistein
Lupiwighteone belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, lupiwighteone is considered to be a flavonoid lipid molecule. Lupiwighteone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, lupiwighteone is primarily located in the membrane (predicted from logP). Outside of the human body, lupiwighteone can be found in adzuki bean, herbs and spices, and pulses. This makes lupiwighteone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
104691-86-3
VCID:
VC0192169
InChI:
InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
SMILES:
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C
Molecular Formula:
C20H18O5
Molecular Weight:
338.4 g/mol
8-Prenylgenistein
CAS No.: 104691-86-3
Natural Products
VCID: VC0192169
Molecular Formula: C20H18O5
Molecular Weight: 338.4 g/mol
CAS No. | 104691-86-3 |
---|---|
Product Name | 8-Prenylgenistein |
Molecular Formula | C20H18O5 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
Standard InChI | InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 |
Standard InChIKey | YGCCASGFIOIXIN-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C |
Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C |
Description | Lupiwighteone belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, lupiwighteone is considered to be a flavonoid lipid molecule. Lupiwighteone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, lupiwighteone is primarily located in the membrane (predicted from logP). Outside of the human body, lupiwighteone can be found in adzuki bean, herbs and spices, and pulses. This makes lupiwighteone a potential biomarker for the consumption of these food products. |
Synonyms | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one; Lupiwighteone |
PubChem Compound | 5317480 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume